molecular formula C16H16O2 B074532 4,4'-Dimethylbenzoin CAS No. 1218-89-9

4,4'-Dimethylbenzoin

Cat. No.: B074532
CAS No.: 1218-89-9
M. Wt: 240.3 g/mol
InChI Key: NBYSFWKNMLCZLO-UHFFFAOYSA-N
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Description

4,4’-Dimethylbenzoin is an organic compound with the molecular formula C16H16O2. It is characterized by its white to pale yellow crystalline appearance and a distinct aromatic odor. This compound is a derivative of benzoin, where the phenyl groups are substituted with methyl groups at the para positions. It is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dimethylbenzoin can be synthesized through several methods. One common synthetic route involves the condensation of p-tolualdehyde with benzoin in the presence of a base such as potassium hydroxide. The reaction typically proceeds under reflux conditions in an alcohol solvent like ethanol. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of 4,4’-Dimethylbenzoin often involves large-scale batch reactions. The process begins with the preparation of p-tolualdehyde, which is then subjected to a benzoin condensation reaction. The reaction mixture is continuously stirred and maintained at a controlled temperature to ensure high yield and purity. The final product is isolated through filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethylbenzoin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4,4’-Dimethylbenzil using oxidizing agents such as nitric acid or potassium permanganate.

    Reduction: Reduction of 4,4’-Dimethylbenzoin can yield 4,4’-Dimethylbenzoin alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: 4,4’-Dimethylbenzil

    Reduction: 4,4’-Dimethylbenzoin alcohol

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

4,4’-Dimethylbenzoin has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Dimethylbenzoin involves its ability to undergo photochemical reactions. Upon exposure to ultraviolet light, it can form reactive intermediates that participate in various chemical transformations. These intermediates can interact with molecular targets such as enzymes and receptors, leading to biological effects. The exact pathways and molecular targets are still under investigation, but its reactivity under light exposure is a key feature.

Comparison with Similar Compounds

    Benzoin: The parent compound, which lacks the methyl substitutions.

    4,4’-Dimethylbenzil: The oxidized form of 4,4’-Dimethylbenzoin.

    4,4’-Dimethylbenzoin alcohol: The reduced form of 4,4’-Dimethylbenzoin.

Uniqueness: 4,4’-Dimethylbenzoin is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the para positions enhances its reactivity in certain chemical reactions and influences its solubility and melting point compared to its parent compound, benzoin.

Properties

IUPAC Name

2-hydroxy-1,2-bis(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYSFWKNMLCZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218-89-9
Record name p-Toluoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

250 g (2.08 mol) of p-methylbenzaldehyde were condensed with the aid of 30 g (0.46 mol) of KCN to give 4,4′-dimethylbenzoin according to a standard method (Organikum 18th edition (1990) 457). The crude product was used without further purification (yield, crude: found: C, 80.0%, H, 6.4%. calculated: 79.97%, H, 6.71%). The IR spectrum of 4,4′-dimethylbenzoin is shown in FIG. 8.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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